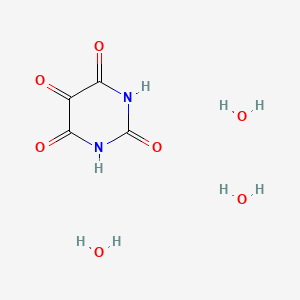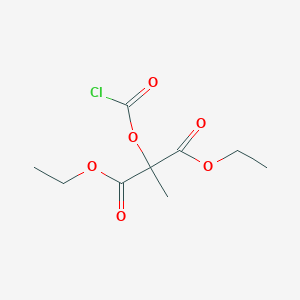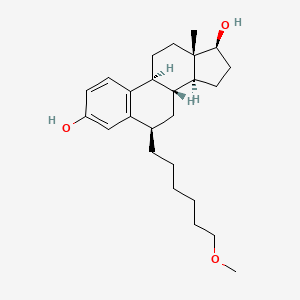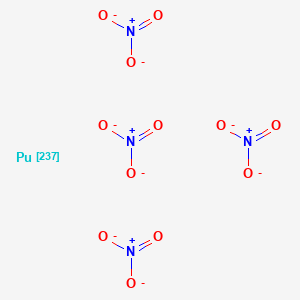
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is a chemical compound with the molecular formula C24H48N2O3 It is a derivative of L-lysine, where the lysine molecule is modified with an octadecanoyl group at the N6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate typically involves the acylation of L-lysine with octadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective modification of the N6 position. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of octadecanoic acid, facilitating its reaction with the amino group of L-lysine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid biochemistry and the behavior of modified amino acids.
Biology: The compound is investigated for its role in cellular processes and membrane structure.
Medicine: Research explores its potential effects on the immune system and its ability to enhance the phagocytic function of reticulo-endothelial cells.
Industry: It is utilized in the production of various lipid-based products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with cellular membranes and lipid metabolism pathways. It is known to increase the phagocytic function of reticulo-endothelial cells, which play a crucial role in the immune response. The molecular targets and pathways involved include lipid transport proteins and enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine: This compound has a similar structure but with dimethyl groups at the N2 position.
N6-(1-oxooctadecyl)-L-glutamate: Another similar compound where the lysine is replaced with glutamate.
Uniqueness
Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate is unique due to its specific modification at the N6 position of L-lysine with an octadecanoyl group
Propriétés
Numéro CAS |
61745-57-1 |
|---|---|
Formule moléculaire |
C24H46CaN2O3 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
calcium;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |
InChI |
InChI=1S/C24H48N2O3.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |
Clé InChI |
UYAUQVXMGSMQDX-FTBISJDPSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Ca+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




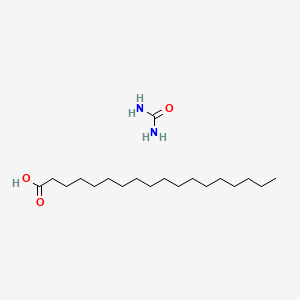
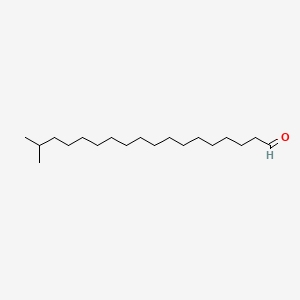
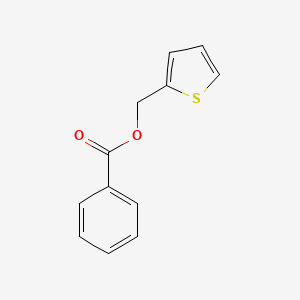

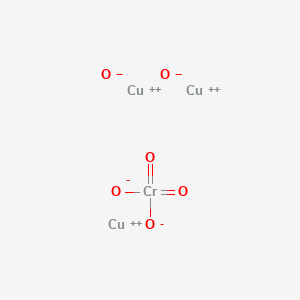
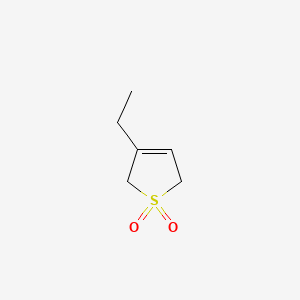

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
